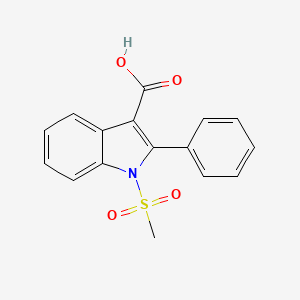
Ethyl-d5 Vanillin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl-d5 Vanillin can be synthesized through the ethylation of vanillin. The primary approach involves the reaction of guaiacol with glyoxylic acid in the presence of a condensing agent like sulfuric acid to yield vanillin, which is then ethylated to produce ethyl vanillin . The deuterium-labeled version, this compound, is synthesized by using deuterated reagents in the ethylation step.
Industrial Production Methods
Industrial production of ethyl vanillin typically involves the chemical synthesis from lignin or guaiacol. The process includes hydrolyzing lignin under alkaline conditions followed by oxidation to obtain vanillin, which is then ethylated . For this compound, deuterated reagents are used to introduce the deuterium atoms.
化学反应分析
Types of Reactions
Ethyl-d5 Vanillin undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ethyl vanillic acid.
Reduction: Formation of ethyl vanillyl alcohol.
Substitution: Formation of various substituted ethyl vanillin derivatives depending on the substituent introduced.
科学研究应用
Ethyl-d5 Vanillin is used in various scientific research applications, including:
Biology: It is used in studies involving metabolic pathways and enzyme kinetics.
Medicine: Research on its antioxidant and antimicrobial properties.
Industry: Used as a flavoring agent in the food and beverage industry.
作用机制
Ethyl-d5 Vanillin exerts its effects primarily through its antioxidant properties. It acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity .
相似化合物的比较
Similar Compounds
Vanillin: The parent compound, used widely as a flavoring agent.
Ethyl Vanillin: Similar to Ethyl-d5 Vanillin but without the deuterium labeling.
Maltol and Ethyl Maltol: Other flavoring agents used in the food industry.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry and NMR studies. The deuterium atoms provide a distinct isotopic signature that aids in the precise quantification and analysis of the compound in complex mixtures .
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC 名称 |
4-hydroxy-3-(1,1,2,2,2-pentadeuterioethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3/i1D3,2D2 |
InChI 键 |
CBOQJANXLMLOSS-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C=O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


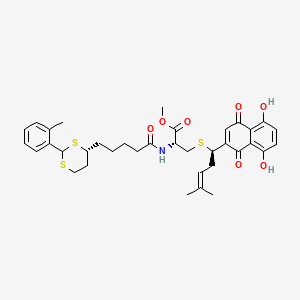
![[Tyr0] Thymus Factor](/img/structure/B12391612.png)

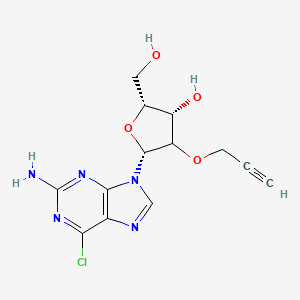
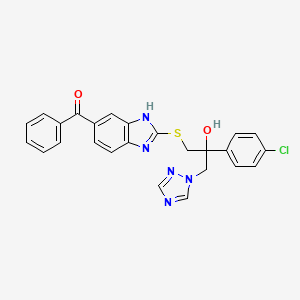
![1-[3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B12391643.png)
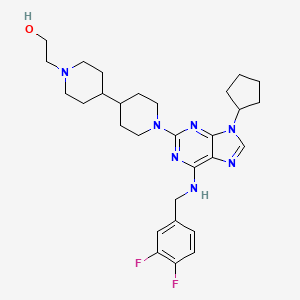
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
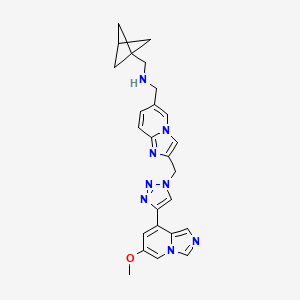
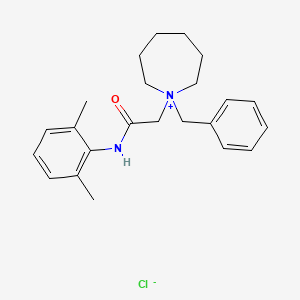
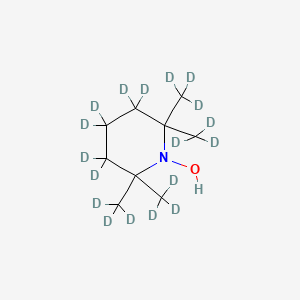

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
